molecular formula C27H29N3O4S B2426937 N1-mesityl-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide CAS No. 898430-22-3

N1-mesityl-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide

Cat. No.: B2426937
CAS No.: 898430-22-3
M. Wt: 491.61
InChI Key: HYIOCNRSDUBCLK-UHFFFAOYSA-N
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Description

N1-mesityl-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide: is a complex organic compound that features a mesityl group and a tosyl-protected tetrahydroquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-mesityl-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide typically involves multiple steps:

    Formation of the Tetrahydroquinoline Core: This can be achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Tosylation: The tetrahydroquinoline is then tosylated using tosyl chloride and a base such as pyridine to protect the nitrogen atom.

    Oxalamide Formation: The final step involves the reaction of the tosyl-protected tetrahydroquinoline with mesityl oxalyl chloride in the presence of a base to form the desired oxalamide.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the mesityl group, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the oxalamide moiety, potentially converting it to amines or other reduced forms.

    Substitution: The tosyl group can be substituted under appropriate conditions, allowing for further functionalization of the tetrahydroquinoline core.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used to substitute the tosyl group under basic conditions.

Major Products:

    Oxidation: Oxidized mesityl derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Functionalized tetrahydroquinoline derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in asymmetric synthesis.

    Material Science: It can be incorporated into polymers or other materials to impart specific properties.

Biology and Medicine:

    Pharmacophore Development: The compound’s structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Biological Probes: It can be used as a probe in biochemical assays to study enzyme activity or protein interactions.

Industry:

    Chemical Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.

    Material Manufacturing: Its incorporation into materials can enhance properties such as stability or reactivity.

Mechanism of Action

The mechanism by which N1-mesityl-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide exerts its effects depends on its application:

    Catalysis: It acts as a ligand, coordinating with metal centers to facilitate catalytic reactions.

    Pharmacology: It may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

  • N1-(2-methoxyphenyl)-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide
  • N1-phenyl-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide

Uniqueness:

  • Mesityl Group: The presence of the mesityl group in N1-mesityl-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide imparts unique steric and electronic properties, potentially enhancing its reactivity and selectivity in various applications.
  • Tosyl Protection: The tosyl group provides stability and allows for selective functionalization, making the compound versatile in synthetic chemistry.

Properties

IUPAC Name

N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]-N'-(2,4,6-trimethylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29N3O4S/c1-17-7-11-23(12-8-17)35(33,34)30-13-5-6-21-9-10-22(16-24(21)30)28-26(31)27(32)29-25-19(3)14-18(2)15-20(25)4/h7-12,14-16H,5-6,13H2,1-4H3,(H,28,31)(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYIOCNRSDUBCLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=C(C=C3)NC(=O)C(=O)NC4=C(C=C(C=C4C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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